N-t-Butyl 2-bromo-4-nitroaniline
Description
Contextualizing N-t-Butyl 2-bromo-4-nitroaniline (B50497) within Substituted Anilines
Substituted anilines are a cornerstone of modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. The identity and position of substituents on the aniline (B41778) ring dramatically alter the compound's physical and chemical properties. For instance, the introduction of a nitro group, an electron-withdrawing group, can significantly impact the basicity of the amino group and activate the aromatic ring for certain nucleophilic substitution reactions. Conversely, the presence of an alkyl group like tert-butyl can increase lipophilicity and sterically hinder certain reactions.
The specific combination of bromo, nitro, and N-tert-butyl substituents in N-t-Butyl 2-bromo-4-nitroaniline creates a molecule with a unique profile. The bromine atom can serve as a leaving group or a site for cross-coupling reactions, while the nitro group can be reduced to an amino group, opening pathways to further functionalization. The N-tert-butyl group can influence the conformational preferences of the molecule and its solubility in various solvents.
Historical Perspective on Bromo-Nitroaniline Research
The study of bromo-nitroaniline derivatives has a long history, driven by their importance as synthetic intermediates. Research has extensively explored the synthesis and reactivity of various isomers of bromo-nitroaniline. For example, the synthesis of p-nitroaniline from acetanilide (B955) involves a nitration step followed by hydrolysis, a fundamental process in organic chemistry. magritek.com The nitration of acetanilide typically yields a mixture of ortho and para isomers, with the para product being the major one. magritek.com
The synthesis of related compounds, such as 2-Bromo-3-nitrotoluene, highlights the utility of bromo-nitro aromatics as building blocks for more complex molecules, finding applications in the development of pharmaceuticals and agrochemicals. innospk.com The reactivity of the bromine and nitro groups allows for a wide range of chemical transformations. innospk.com
Scope and Objectives of Academic Research on this compound
While specific academic research solely focused on this compound is limited, the objectives of studying such a compound can be inferred from the broader context of substituted aniline research. A primary objective would be the development of efficient and selective synthetic routes. For instance, the regioselective nitration of N-alkyl anilines using reagents like tert-butyl nitrite (B80452) presents a potential pathway for synthesizing nitroaniline derivatives. acs.org This method can lead to the formation of N-nitroso N-alkyl nitroanilines, which can be further converted to N-alkyl nitroanilines. acs.org
Another key research objective would be to investigate the compound's reactivity and explore its potential as an intermediate in the synthesis of novel functional materials or biologically active molecules. The presence of multiple functional groups allows for a variety of chemical modifications. Research could focus on reactions involving the bromine atom, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to form new carbon-carbon or carbon-nitrogen bonds. The reduction of the nitro group to an amine would provide a route to diamine derivatives, which are valuable in polymer chemistry and the synthesis of heterocyclic compounds.
Furthermore, academic research would likely aim to characterize the physicochemical properties of this compound, including its crystal structure, spectroscopic data, and electrochemical behavior. Understanding these fundamental properties is crucial for predicting its behavior in various chemical environments and for designing new applications.
Below is a data table of this compound and its related isomer, N-t-Butyl 4-bromo-2-nitroaniline, based on available chemical information.
| Property | This compound | N-t-Butyl 4-bromo-2-nitroaniline |
| CAS Number | 952664-76-5 | 1135351-95-9 |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol | 273.13 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-tert-butyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)12-9-5-4-7(13(14)15)6-8(9)11/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOITTMHFVTIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675024 | |
| Record name | 2-Bromo-N-tert-butyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952664-76-5 | |
| Record name | 2-Bromo-N-tert-butyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N T Butyl 2 Bromo 4 Nitroaniline
Established Synthetic Routes to N-t-Butyl 2-bromo-4-nitroaniline (B50497) and its Precursors
The traditional synthesis of N-t-butyl 2-bromo-4-nitroaniline typically involves a sequence of nitration, bromination, and N-alkylation reactions. The order of these steps is crucial to direct the substituents to the correct positions on the aniline (B41778) ring.
Strategies for Nitration of Aniline Derivatives
The introduction of a nitro group onto an aniline ring is a foundational step in the synthesis of many nitroanilines. However, the direct nitration of aniline can be problematic due to the high reactivity of the amino group, which can lead to over-nitration and the formation of undesired side products. hopemaxchem.com The amino group is a strong activating group, making the aniline ring susceptible to multiple substitutions. hopemaxchem.com Furthermore, under the strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing group. chemistrysteps.com
To circumvent these issues, a common strategy involves the protection of the amino group prior to nitration. chemistrysteps.com Acetylation of the amino group with acetic anhydride (B1165640) to form acetanilide (B955) is a widely used method. hopemaxchem.com The resulting acetamido group is less activating than the amino group, allowing for more controlled and selective nitration, primarily at the para position. chemistrysteps.com Following nitration, the acetyl group can be removed by hydrolysis to regenerate the amino group.
Alternative nitrating agents and conditions have been explored to improve regioselectivity and yield. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used for the ortho-nitration of aniline carbamates under mild and neutral conditions. researchgate.net The choice of nitrating agent and reaction conditions can be tailored based on the specific aniline derivative and the desired position of the nitro group. google.comgoogle.com
Regioselective Bromination Techniques
The bromination of aniline and its derivatives also requires careful control to achieve the desired regioselectivity, as the amino group strongly activates the aromatic ring towards electrophilic substitution, often leading to polybromination. acs.org To achieve selective monobromination, particularly at the para-position, various methods have been developed. acs.org
One approach involves the use of copper(II) bromide (CuBr2) in ionic liquids, which allows for the direct bromination of unprotected anilines with high para-selectivity under mild conditions. nih.gov Another strategy employs a copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na2S2O8), which has proven to be a practical method for the regioselective bromination of free anilines. thieme-connect.comresearchgate.netthieme-connect.com
For substrates where the para-position is already occupied, such as in 4-nitroaniline (B120555), bromination will occur at the ortho position. A method for the synthesis of 2-bromo-4-nitroaniline involves treating 4-nitroaniline with ammonium bromide and hydrogen peroxide in acetic acid. nih.gov N-Bromosuccinimide (NBS) is another effective reagent for the regioselective bromination of anilines. For example, 4-tert-butylaniline (B146146) can be selectively brominated at the ortho position using NBS in DMF at low temperatures. chemicalbook.com
Table 1: Comparison of Regioselective Bromination Methods for Anilines
| Method | Reagents | Key Features | Reference(s) |
| Copper-Catalyzed Oxidative Bromination | NaBr, Na2S2O8, cat. CuSO4·5H2O | Practical for free anilines, good regioselectivity. | thieme-connect.comresearchgate.netthieme-connect.com |
| Copper Halides in Ionic Liquids | CuBr2 in ionic liquid | High para-selectivity for unprotected anilines, mild conditions. | nih.gov |
| In situ Bromine Generation | Ammonium bromide, Hydrogen peroxide in Acetic Acid | Used for bromination of 4-nitroaniline. | nih.gov |
| N-Bromosuccinimide (NBS) | NBS in DMF | Effective for ortho-bromination of substituted anilines like 4-tert-butylaniline. | chemicalbook.com |
N-Alkylation Approaches for tert-Butyl Moiety Incorporation
Introducing the bulky tert-butyl group onto the nitrogen atom of an aniline derivative is the final key step in the synthesis of this compound. Direct N-alkylation of anilines can be challenging, often leading to mixtures of mono- and dialkylated products. psu.edu
One approach to achieve selective mono-N-alkylation is the use of ionic liquids as solvents. Reactions of anilines with alkyl halides in ionic liquids have been shown to produce N-monoalkyl-substituted anilines with good yields and selectivity. psu.edu Another strategy involves the catalytic N-alkylation of anilines with alcohols. For example, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have been used to catalyze the N-alkylation of anilines with various alcohols, including those with bulky substituents. nih.gov
A metal-free and acid-free method for the chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines has been developed using tert-butyl nitrite (B80452) (TBN). rsc.org While this method focuses on different transformations, it highlights the reactivity of N-alkyl anilines and the potential for selective modifications.
Novel Synthetic Pathways and Catalytic Approaches
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of substituted anilines, including this compound.
Palladium-Catalyzed C-N Cross-Coupling in Aniline Synthesis
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of anilines and their derivatives. researchgate.netmit.eduacs.org These reactions involve the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. acs.org This methodology offers a versatile and efficient route to a wide range of substituted anilines with excellent functional group tolerance. researchgate.netmit.edu
The development of highly active and stable palladium precatalysts, such as those based on N-heterocyclic carbene (NHC) ligands, has significantly expanded the scope of these reactions. nih.gov For the synthesis of this compound, a potential route could involve the coupling of 1,2-dibromo-4-nitrobenzene (B1583194) with tert-butylamine (B42293). Careful optimization of the catalyst, ligand, base, and reaction conditions would be crucial to achieve selective mono-amination at the desired position. The use of soluble organic bases has also been shown to enhance the reactivity in the arylation of weakly binding amines. acs.org
Microwave-Assisted and Green Chemistry Syntheses for this compound
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in many organic transformations. mdpi.com The application of microwave irradiation can often lead to cleaner reactions with shorter reaction times compared to conventional heating methods. mdpi.comrsc.org
Microwave-assisted methods have been successfully employed for the synthesis of substituted anilines. nih.govtandfonline.com For instance, a microwave-assisted, metal-free method has been reported for the synthesis of anilines from activated aryl halides using aqueous ammonium hydroxide. nih.govtandfonline.com This approach offers a greener alternative to traditional methods by eliminating the need for organic solvents and metal catalysts. nih.govtandfonline.com Microwave irradiation has also been used to facilitate the aza-Michael addition of substituted anilines to α,β-unsaturated esters, demonstrating its utility in C-N bond formation. researchgate.net
Green chemistry principles are increasingly being applied to the synthesis of aromatic compounds. An organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline has been developed using a bromide-bromate salt mixture in an aqueous acidic medium. researchgate.net This method avoids the use of hazardous organic solvents and allows for the recycling of the aqueous filtrate, making it an environmentally benign process. researchgate.net Such green approaches could potentially be adapted for the synthesis of this compound by incorporating the N-alkylation step within a greener framework.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimization of Nitration
The nitration of N-alkyl anilines can be a challenging transformation due to the potential for oxidation and the formation of multiple regioisomers. Research into the regioselective nitration of N-alkyl anilines has identified tert-butyl nitrite (TBN) as a mild and effective nitrating agent. Studies on various N-alkyl anilines have demonstrated that reaction conditions can be fine-tuned to maximize the yield of the desired nitro product.
For instance, in the nitration of N-alkylanilines, the solvent has been shown to play a significant role. While the reaction can proceed in various solvents, acetonitrile (B52724) is often a suitable choice. The optimization of the reaction often involves varying the temperature and reaction time to ensure complete conversion while minimizing the formation of byproducts.
A systematic study on the nitration of a range of N-alkyl anilines using tert-butyl nitrite provides insight into the optimization of this key step. The following table summarizes the effect of reaction conditions on the yield of the nitrated product for representative N-alkylanilines.
Table 1: Optimization of Nitration of N-Alkylanilines with Tert-Butyl Nitrite
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-methylaniline | Acetonitrile | 80 | 3 | 85 |
| 2 | N-ethylaniline | Acetonitrile | 80 | 3 | 88 |
| 3 | N-propylaniline | Acetonitrile | 80 | 3 | 90 |
| 4 | N-isopropylaniline | Acetonitrile | 80 | 3 | 82 |
These findings suggest that for the synthesis of this compound via a nitration step, tert-butyl nitrite in acetonitrile at elevated temperatures would be a promising starting point for optimization. Further fine-tuning of the temperature and reaction duration would likely be necessary to maximize the yield for this specific substrate.
Optimization of Bromination
The bromination of anilines and their derivatives is another critical step that requires careful optimization. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic compounds, offering advantages in terms of handling and selectivity compared to elemental bromine.
The efficiency of bromination is influenced by the solvent and the presence of any catalysts or additives. For the bromination of aniline derivatives, solvents such as acetonitrile or dichloromethane (B109758) are often employed. The reaction temperature is another key parameter to control, with reactions often carried out at or below room temperature to control selectivity and prevent over-bromination.
Table 2: Illustrative Conditions for Bromination of Aniline Derivatives
| Entry | Substrate | Brominating Agent | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| 1 | Aniline | NBS | Acetonitrile | Room Temp. | p-Bromoaniline |
| 2 | 4-Nitroaniline | Bromine/Acetic Acid | Acetic Acid | Room Temp. | 2-Bromo-4-nitroaniline |
Based on these general principles, the optimization of the bromination step in the synthesis of this compound would involve screening different brominating agents (e.g., NBS, bromine), solvents (e.g., acetonitrile, dichloromethane, acetic acid), and reaction temperatures to achieve the highest possible yield and purity of the desired 2-bromo isomer.
Spectroscopic and Structural Elucidation of N T Butyl 2 Bromo 4 Nitroaniline
Crystallographic Analysis of N-t-Butyl 2-bromo-4-nitroaniline (B50497) and Analogues
Supramolecular Assembly and Crystal Packing Phenomena in N-t-Butyl 2-bromo-4-nitroaniline Systems
An intramolecular N—H⋯Br interaction is also observed, resulting in the formation of a planar five-membered ring. researchgate.netnih.govnih.gov This interaction contributes to the near-coplanar conformation of the molecule, with the dihedral angle between the nitro group and the aromatic ring being 4.57 (4)°. researchgate.netnih.govnih.gov The five-membered ring formed via the intramolecular hydrogen bond is oriented at a dihedral angle of 1.64 (6)° with respect to the aromatic ring. researchgate.netnih.govnih.gov
The crystal data for 2-bromo-4-nitroaniline is presented in the table below.
| Crystal Data for 2-bromo-4-nitroaniline | |
| Chemical Formula | C₆H₅BrN₂O₂ |
| Formula Weight | 217.03 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | |
| a | 11.098 (3) Å |
| b | 16.763 (4) Å |
| c | 3.9540 (9) Å |
| Volume | 735.6 (3) ų |
| Z | 4 |
The key hydrogen bond interactions in the crystal structure of 2-bromo-4-nitroaniline are summarized in the following table.
| Hydrogen-Bond Geometry for 2-bromo-4-nitroaniline (Å, °) | ||||
| D—H···A | D—H | H···A | D···A | D—H···A |
| N1—H1A···N1ⁱ | 0.86 | 2.32 | 3.158 (7) | 167.0 |
| N1—H1B···O2ⁱⁱ | 0.86 | 2.32 | 3.049 (7) | 143.0 |
| N1—H1B···Br1 | 0.86 | 2.68 | 3.095 (5) | 111.0 |
Symmetry codes: (i) x, y+1, z; (ii) x, y, z+1
The introduction of a tert-butyl group on the nitrogen atom in this compound is expected to introduce significant steric hindrance that would likely disrupt the hydrogen-bonding network observed in the parent compound. The bulky nature of the tert-butyl group would prevent the close approach of molecules necessary for the formation of the N-H···N and N-H···O intermolecular hydrogen bonds.
Computational and Theoretical Chemistry Investigations of N T Butyl 2 Bromo 4 Nitroaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. Methodologies such as Density Functional Theory (DFT), ab initio, and semi-empirical methods provide insights into electron distribution, molecular orbital energies, and reactivity predictors.
Density Functional Theory (DFT) Applications to N-t-Butyl 2-bromo-4-nitroaniline (B50497)
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It is frequently used to predict geometries, vibrational frequencies, and electronic properties. However, a specific application of DFT to N-t-Butyl 2-bromo-4-nitroaniline, detailing its optimized geometry, electronic properties, and reactivity descriptors, has not been identified in the surveyed literature.
Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and reactivity. While studies on related nitroaniline derivatives have employed ab initio and semi-empirical methods to analyze their HOMO-LUMO gaps, specific calculations for this compound are absent from the available research.
Prediction of Spectroscopic Parameters for this compound
Computational methods can predict various spectroscopic parameters, such as infrared (IR), Raman, and UV-Visible spectra. These predictions are valuable for interpreting experimental data and understanding the molecule's vibrational modes and electronic transitions. Unfortunately, no studies predicting the spectroscopic parameters of this compound through computational means have been found.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the conformational landscape and dynamic behavior of molecules over time. Such simulations could provide valuable information on the preferred conformations of the t-butyl group and the nitro group relative to the aniline (B41778) ring in this compound, as well as its interactions with solvent molecules. A search of the scientific literature did not yield any studies that have performed molecular dynamics simulations on this specific compound.
Structure-Reactivity Relationships Derived from Computational Models
By combining the results from quantum chemical calculations and other computational models, it is often possible to establish structure-reactivity relationships. These relationships help in understanding how the structural features of a molecule, such as the presence and position of substituents, influence its chemical behavior. Due to the lack of foundational computational data for this compound, no such structure-reactivity relationships have been computationally derived and reported.
Chemical Reactivity and Derivatization of N T Butyl 2 Bromo 4 Nitroaniline
Electrophilic Aromatic Substitution Reactions on the Nitroaniline Core
The benzene (B151609) ring of N-t-Butyl 2-bromo-4-nitroaniline (B50497) is substituted with both an activating group (N-t-butylamino) and a deactivating group (nitro). The N-t-butylamino group, being a strong activator and an ortho-, para-director, significantly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Conversely, the nitro group is a strong deactivator and a meta-director. The bulky t-butyl group attached to the nitrogen atom also imparts considerable steric hindrance, which can affect the accessibility of the ortho positions.
In principle, electrophilic attack is directed to the positions ortho and para to the amino group. However, the position para to the amino group is already occupied by the bromine atom. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 3 and 5). The nitro group at position 4 will direct incoming electrophiles to the meta position relative to itself, which corresponds to positions 2 and 6. The bromine atom at position 2 also directs incoming groups to its ortho and para positions (positions 1, 3 and 6).
Considering the combined directing effects, the most likely positions for electrophilic attack are positions 3, 5, and 6. The strong activating effect of the amino group would favor substitution at positions 3 and 5. However, the steric bulk of the N-t-butyl group may hinder attack at position 3. Therefore, substitution at position 6, which is ortho to the bromine and meta to the nitro group, is also a possibility, though likely to a lesser extent due to the deactivating nature of the adjacent nitro group.
| Reaction Type | Reagents and Conditions | Predicted Major Product(s) | Remarks |
| Nitration | HNO₃/H₂SO₄ | 2-Bromo-N-t-butyl-4,6-dinitroaniline | The strong activating effect of the amino group directs the incoming nitro group to the ortho position. Steric hindrance from the t-butyl group might favor substitution at the 6-position. |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 2,6-Dibromo-N-t-butyl-4-nitroaniline or 2-Bromo-6-chloro-N-t-butyl-4-nitroaniline | Halogenation is expected to occur at the vacant ortho position to the amino group. |
| Sulfonation | Fuming H₂SO₄ | 2-Bromo-N-t-butyl-4-nitroaniline-6-sulfonic acid | The sulfonic acid group would be introduced at the less sterically hindered ortho position to the amino group. |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally not feasible | The amino group complexes with the Lewis acid catalyst, deactivating the ring towards Friedel-Crafts reactions. |
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of N-t-Butyl 2-bromo-4-nitroaniline
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the 2-position of this compound is activated towards nucleophilic aromatic substitution (SNAAr) by the presence of the electron-withdrawing nitro group at the para-position. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles. The bulky N-t-butyl group can sterically influence the approach of the nucleophile.
Common nucleophiles that can displace the bromine atom include amines, alkoxides, and thiolates. These reactions are typically carried out in the presence of a base and often at elevated temperatures.
| Nucleophile | Reagents and Conditions | Product |
| Amines (e.g., piperidine) | Piperidine, base (e.g., K₂CO₃), solvent (e.g., DMF), heat | N-t-Butyl-2-(piperidin-1-yl)-4-nitroaniline |
| Alkoxides (e.g., sodium methoxide) | NaOCH₃, CH₃OH, heat | N-t-Butyl-2-methoxy-4-nitroaniline |
| Thiolates (e.g., sodium thiophenoxide) | NaSPh, solvent (e.g., DMF), heat | N-t-Butyl-2-(phenylthio)-4-nitroaniline |
Table 2: Examples of Nucleophilic Substitution Reactions of this compound
Reactions at the Amine Nitrogen: Further Functionalization of this compound
The secondary amine group in this compound can undergo various reactions to introduce new functional groups. These reactions include alkylation, acylation, and sulfonylation. The reactivity of the amine can be influenced by the electronic effects of the substituents on the aromatic ring.
Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction typically requires a base to deprotonate the amine, forming a more nucleophilic amide anion.
Acylation: The amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to form the corresponding amide. For instance, reaction with benzoyl chloride would yield N-(2-bromo-4-nitrophenyl)-N-t-butylbenzamide.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords the corresponding sulfonamide.
| Reaction Type | Reagents and Conditions | Product Class |
| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | N-Alkyl-N-t-butyl-2-bromo-4-nitroaniline |
| Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl-N-t-butyl-2-bromo-4-nitroaniline |
| Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine) | N-Sulfonyl-N-t-butyl-2-bromo-4-nitroaniline |
Table 3: Functionalization Reactions at the Amine Nitrogen
Reduction Chemistry of the Nitro Group and its Derivatives
The nitro group of this compound can be reduced to an amino group, yielding a diamine derivative. This transformation is a crucial step in the synthesis of many heterocyclic compounds and other complex molecules. The choice of reducing agent is critical to avoid the reduction of the bromine atom or other functional groups that may be present in the molecule.
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction with metals in acidic media.
Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, with hydrogen gas. This is often a clean and efficient method.
Chemical Reduction: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for reducing nitro groups. Stannous chloride (SnCl₂) in ethanol (B145695) is another common reagent for this transformation. These methods are often preferred when other reducible functional groups that are sensitive to catalytic hydrogenation are present. Selective reduction of the nitro group in the presence of a halogen is generally achievable with these reagents.
The resulting N-t-butyl-2-bromo-benzene-1,4-diamine is a valuable intermediate for further synthetic manipulations, including diazotization reactions and the formation of heterocyclic rings.
| Reducing Agent | Conditions | Product | Remarks |
| H₂/Pd-C | Ethanol, room temperature | N¹-t-Butyl-2-bromo-benzene-1,4-diamine | High efficiency and selectivity for nitro group reduction. |
| SnCl₂·2H₂O | Ethanol, reflux | N¹-t-Butyl-2-bromo-benzene-1,4-diamine | A classic and reliable method for selective nitro group reduction. |
| Fe/HCl | Water/Ethanol, reflux | N¹-t-Butyl-2-bromo-benzene-1,4-diamine | An economical and effective method. |
Table 4: Reduction of the Nitro Group in this compound
Advanced Applications of N T Butyl 2 Bromo 4 Nitroaniline in Organic Synthesis
N-t-Butyl 2-bromo-4-nitroaniline (B50497) as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of functional groups on the N-t-butyl 2-bromo-4-nitroaniline scaffold allows for a variety of chemical transformations, rendering it a key intermediate in the construction of intricate molecular architectures.
Precursor in Dyes and Pigments
While direct synthesis of commercial dyes using this compound is not extensively documented in public literature, its structural motifs are highly relevant to the dye industry. The related compound, 2,6-dibromo-4-nitroaniline (B165464), is a known and crucial intermediate in the synthesis of azo disperse dyes, which are widely used for coloring synthetic fibers like polyester (B1180765) due to their vibrant colors and good fastness properties. The presence of the bromo and nitro groups on the aniline (B41778) ring is a common feature in many disperse dyes. The synthesis of these dyes often involves diazotization of the amino group followed by coupling with various aromatic compounds. The tert-butyl group in this compound can be strategically used to influence the solubility, lightfastness, and sublimation properties of the final dye molecule.
Building Block for Pharmaceutical Intermediates
The this compound core is a valuable starting material for the synthesis of various pharmaceutical intermediates, particularly those based on heterocyclic scaffolds. The bromo and nitro functionalities serve as handles for further chemical modifications, such as nucleophilic aromatic substitution, reduction, and cross-coupling reactions, to build more complex and biologically active molecules. For instance, related nitroaniline derivatives are key precursors in the synthesis of benzimidazoles, a class of compounds known for a wide range of pharmacological activities, including antimicrobial and antiprotozoal effects. nih.gov The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative. The tert-butyl group can play a role in modulating the lipophilicity and metabolic stability of the resulting pharmaceutical compounds.
Synthesis of Heterocyclic Scaffolds Utilizing this compound
The chemical reactivity of this compound makes it an ideal precursor for the construction of various heterocyclic systems. A prominent example is the synthesis of substituted benzimidazoles. The general synthetic route involves the initial reduction of the nitro group to afford the corresponding diamine. This diamine can then be cyclized with various reagents to form the benzimidazole (B57391) ring.
A representative, though generalized, synthesis is outlined below:
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation. This step yields N¹-tert-butyl-2-bromobenzene-1,4-diamine.
Cyclization to form the Benzimidazole Ring: The resulting diamine is then reacted with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid (or its derivative), to form the benzimidazole ring. For example, reaction with an aldehyde in an oxidizing medium or with a carboxylic acid at high temperatures or in the presence of a condensing agent will lead to the formation of the corresponding 6-bromo-4-(tert-butylamino)benzimidazole derivative.
This synthetic strategy allows for the introduction of a wide variety of substituents onto the benzimidazole core, enabling the generation of a library of compounds for screening in drug discovery programs.
Role in the Synthesis of Ligands and Catalysts
The application of this compound in the direct synthesis of ligands and catalysts is an area of ongoing research. However, its structural features suggest potential for such applications. The presence of the amino group and the bromine atom provides two potential coordination sites for metal ions. For example, the amino group can be functionalized to create more complex chelating ligands. Furthermore, the bromine atom can participate in oxidative addition reactions with transition metal complexes, a key step in the formation of many organometallic catalysts. The steric bulk of the tert-butyl group could also be exploited to create sterically demanding ligands that can influence the selectivity of catalytic reactions.
Development of Specialty Chemicals and Materials (e.g., polymers, coatings) from this compound
Derivatives of this compound have shown promise in the development of advanced materials, particularly in the field of organic electronics. Specifically, these compounds are being explored as components in the emissive layers of Organic Light-Emitting Diodes (OLEDs). The performance of OLEDs is highly dependent on the photophysical properties of the organic materials used. The rigid and planar structure of the aromatic core, combined with the electronic effects of the substituents, can be tuned to achieve desired emission colors and high quantum efficiencies.
Biological and Pharmacological Relevance of N T Butyl 2 Bromo 4 Nitroaniline Derivatives
Investigation of Enzyme Inhibition Mechanisms
Nitroaniline derivatives have been identified as inhibitors of various enzymes, a property that underpins much of their therapeutic potential. For instance, novel nitro-quinoxalinone derivatives, which can be synthesized from precursors like N-t-Butyl 2-bromo-4-nitroaniline (B50497), have shown significant inhibitory activity against aldose reductase. nih.gov This enzyme is a key target in the management of diabetic complications. The most active compounds in this series featured an 8-nitro group and exhibited IC50 values in the micromolar range. nih.gov
Furthermore, the enzymatic reduction of the nitro group is a critical activation step for some nitroaromatic compounds. Nitroreductases, a family of enzymes found in both bacteria and human cells, can reduce nitro compounds to cytotoxic agents. nih.gov This mechanism is particularly relevant in the development of hypoxia-selective anticancer drugs, where the low oxygen environment of tumors facilitates the activation of the drug by nitroreductases. nih.gov
Studies on Protein Binding Interactions
The interaction of nitroaniline derivatives with proteins is a key aspect of their biological activity. While specific binding studies on N-t-Butyl 2-bromo-4-nitroaniline are not available, research on related compounds offers valuable insights. For example, 4-nitroaniline (B120555) is known to be a chromophore produced from peptide substrates derived from 4-nitroanilide, which allows for the monitoring of enzyme activity through absorbance measurements. taylorandfrancis.com This indicates a direct interaction with the active sites of enzymes like caspase-3. taylorandfrancis.com
The binding of nitroaniline isomers to serum albumin has also been studied, suggesting that these compounds can be transported in the bloodstream and interact with various proteins. a2bchem.com The specific substitutions on the aniline (B41778) ring, such as the bromo and t-butyl groups in this compound, would be expected to modulate these binding affinities and specificities, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives.
Biochemical Pathway Modulation by Nitroanilines, including this compound
Nitroaniline derivatives can modulate various biochemical pathways, particularly in the context of cancer. Studies on 2,4,6-trinitroaniline (B3268610) derivatives have shown that these compounds can induce intrinsic apoptosis by increasing the Bax/Bcl-2 expression ratio. iaea.org They have also been found to decrease the expression of the cell cycle checkpoint protein cyclin D1, indicating an interference with cell cycle progression. iaea.org
Moreover, the antiviral activity observed in some dinitrobenzene derivatives is thought to be due to an increased production of interferon in the host, highlighting an immunomodulatory effect. nih.gov The specific mechanisms by which different nitroaniline derivatives modulate these pathways are dependent on their substitution patterns, which influence their electronic properties and steric interactions with biological targets.
Potential in Medicinal Chemistry: Analog Design and Structure-Activity Relationships (SAR)
The this compound scaffold is a valuable starting point for medicinal chemists to design and synthesize novel therapeutic agents. The bromine atom provides a site for further functionalization through cross-coupling reactions, while the nitro and amino groups can be modified to tune the electronic and steric properties of the molecule.
Anticancer Drug Analog Development
A significant area of research for nitroaniline derivatives is in the development of anticancer drugs. nih.goviaea.orgnih.govgoogle.comresearchgate.net The nitro group can act as a bioreductive functional group, leading to hypoxia-selective cytotoxins. nih.govgoogle.com These compounds are designed to be activated in the low-oxygen environment of solid tumors, thereby minimizing toxicity to healthy tissues.
Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the nitroaniline ring are crucial for cytotoxic activity. For example, in a series of 2,4,6-trinitroaniline derivatives, compounds with a p-nitro substituent showed high activity against the MCF-7 breast cancer cell line. researchgate.net The development of water-soluble nitroaniline mustards has also been pursued to improve their pharmacokinetic properties. nih.gov
Table 1: Examples of Biologically Active Nitroaniline Derivatives
| Compound Class | Therapeutic Target/Application | Key Structural Features | Reference |
| Nitro-quinoxalinones | Aldose Reductase Inhibition | 8-nitro group | nih.gov |
| 2,4,6-Trinitroanilines | Anticancer (Apoptosis Induction) | Trinitro substitution | iaea.org |
| Nitroaniline Mustards | Hypoxia-selective Cytotoxins | Nitro group and mustard moiety | nih.gov |
| Dinitrobenzenes | Antiviral, Antiparasitic, Anticancer | Dinitro substitution with basic radicals | nih.gov |
Other Therapeutic Applications of Nitroaniline Derivatives
Beyond cancer, nitroaniline derivatives have been investigated for a range of other therapeutic applications. These include activity against bacteria, fungi, protozoa, and helminths. nih.gov For instance, certain dinitrobenzene derivatives have shown pronounced in-vivo activity against Trichomonas fetus, Entamoeba histolytica, and Schistosoma mansoni. nih.gov The versatility of the nitroaniline scaffold allows for the generation of large libraries of compounds for screening against various diseases.
Methodologies for Safety and Environmental Impact Assessment in N T Butyl 2 Bromo 4 Nitroaniline Research and Production
Safe Handling Protocols in Laboratory Synthesis and Research
The safe handling of N-t-Butyl 2-bromo-4-nitroaniline (B50497), a compound presumed to be a solid powder like its analogs, requires a multi-layered approach combining engineering controls, personal protective equipment (PPE), and specific handling procedures to minimize exposure. occupli.comamherst.edu Protocols are derived from safety data sheets of structurally similar compounds like 4-Bromo-2-nitroaniline and general guidelines for toxic powdered substances. fishersci.com
Engineering Controls: Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous chemicals. storemasta.com.au For a compound like N-t-Butyl 2-bromo-4-nitroaniline, these controls are crucial for preventing inhalation of dust particles and contact with skin.
Fume Hoods: All weighing and transfer operations involving the compound powder should be conducted within a certified chemical fume hood to capture airborne particles. amherst.edu
Ventilation: Laboratories must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed. Specialized local exhaust ventilation (LEV), such as downflow booths or ventilated bag dump stations, can be used for larger-scale operations to pull dust away from the operator's breathing zone. cdc.gov
Containment: For repetitive tasks, using glove bags, glove boxes, or closed transfer systems can significantly reduce the risk of exposure. occupli.com
Personal Protective Equipment (PPE): Where engineering controls cannot eliminate exposure risk, appropriate PPE is mandatory. nistglobal.com The selection of PPE should be based on a thorough risk assessment of the procedures being performed. auburn.edu
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | Prevents skin contact and absorption. Gloves must be inspected before use and changed immediately upon contamination. amherst.edubernardoecenarro.com |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from dust particles and potential splashes. dartmouth.edu |
| Face Protection | Face shield. | To be worn in addition to goggles during procedures with a high risk of splashing or dust generation. dartmouth.edu |
| Body Protection | Full-length laboratory coat, buttoned. | Protects skin and personal clothing from contamination. auburn.edu |
| Respiratory Protection | NIOSH-approved respirator with particulate filters (e.g., N95) or as determined by risk assessment. | Required if engineering controls are insufficient to maintain exposure below acceptable limits. Use requires participation in a respiratory protection program. dartmouth.edu |
This table is based on general requirements for handling hazardous chemical powders and data for related nitroaniline compounds.
Spill and Emergency Procedures: In the event of a spill, established procedures must be followed to mitigate harm and environmental release.
Evacuation and Notification: Immediately alert personnel in the vicinity and evacuate the affected area. ionscience.com Report the spill to the designated emergency response office. ionscience.com
Containment: Close off access to the area. For liquid spills, create a barrier with absorbent materials. For powder spills, avoid creating dust clouds. Cover drains to prevent environmental release. ionscience.com
Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE. youtube.com Gently cover the spill with an absorbent material like vermiculite (B1170534) or a commercial spill kit absorbent. youtube.com Work from the outside of the spill inward, carefully sweeping the material into a designated, labeled hazardous waste container. youtube.com
Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials as hazardous waste. youtube.com
Strategies for Waste Minimization and Green Chemistry Principles in Compound Production
The production of nitroaromatic compounds traditionally involves methods that generate significant hazardous waste, particularly from nitration and purification steps. nih.gov Applying green chemistry principles is essential for minimizing the environmental impact of this compound production.
The synthesis of this compound likely involves the bromination and nitration of an aniline (B41778) or benzene (B151609) derivative, followed by N-alkylation. Each step presents opportunities for green process optimization.
Key Green Chemistry Strategies:
Atom Economy: Design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Use of Safer Solvents: Replace hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives such as water, supercritical fluids, or ionic liquids where feasible.
Catalysis: Employ catalytic reagents in place of stoichiometric reagents to reduce waste. For instance, using solid acid catalysts for nitration can eliminate the need for large quantities of sulfuric and nitric acid, which are major sources of acidic waste.
Energy Efficiency: Conduct reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Waste Prevention: Prevent waste generation rather than treating it after it has been created. This includes optimizing reactions to minimize side-product formation.
| Synthesis Step (Hypothetical) | Traditional Method | Green Chemistry Alternative | Environmental Benefit |
| Nitration | Mixed acid (H₂SO₄/HNO₃) | Solid acid catalyst (e.g., zeolites, Nafion) with a nitrating agent like N₂O₅. | Eliminates corrosive and hazardous acidic waste streams; catalyst can be recycled. |
| Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) with a catalytic amount of an acid. | Avoids handling highly corrosive and toxic elemental bromine. |
| Solvent Use | Chlorinated solvents (e.g., Dichloromethane) | Greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or switching to solvent-free reaction conditions. | Reduces volatile organic compound (VOC) emissions and solvent waste. |
| Purification | Column Chromatography | Recrystallization from a green solvent or use of supercritical fluid chromatography (SFC). | Minimizes the large volumes of solvent waste associated with traditional chromatography. |
This table presents hypothetical green chemistry applications based on general principles for the synthesis of related aromatic compounds.
Analytical Methodologies for Environmental Monitoring of this compound and Related Compounds
Effective environmental monitoring is crucial for assessing the potential impact of this compound and its degradation products. Nitroaromatic compounds can be persistent in the environment and require sensitive analytical methods for detection in complex matrices like soil and water. nih.gov
Sample Preparation: Before analysis, the target compound must be extracted and concentrated from environmental samples. Common techniques include:
Solid-Phase Extraction (SPE): A widely used method for extracting and concentrating organic compounds from aqueous samples.
Liquid-Liquid Extraction (LLE): A traditional method using immiscible solvents to extract the analyte.
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb analytes from a sample.
Analytical Instrumentation: A range of advanced analytical techniques can be employed for the detection and quantification of this compound.
| Analytical Technique | Principle | Applicability & Advantages |
| High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection | Separates compounds based on their interaction with a stationary phase, followed by detection using ultraviolet-visible light absorption. | Robust and widely available for quantifying nitroaromatic compounds which typically have strong UV absorbance. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas stream, which are then ionized and identified based on their mass-to-charge ratio. | Provides high selectivity and structural information, suitable for thermally stable, volatile, or derivatized analytes. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. | The gold standard for trace-level quantification in complex environmental matrices due to its excellent selectivity and low detection limits. |
| Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOFMS) | A form of real-time mass spectrometry for detecting volatile organic compounds (VOCs) in the air without pre-concentration. | Offers rapid, high-sensitivity screening of air contamination, crucial for emergency response to spills. hazmatmag.com |
This table summarizes common analytical techniques applicable to the monitoring of nitroaromatic compounds in environmental samples.
Recent advancements have focused on rapid screening methods for hazardous spills, emphasizing the need for techniques that provide fast and reliable data to first responders. hazmatmag.com The development and validation of specific methods for this compound would be a critical step in a comprehensive environmental risk assessment.
Future Directions and Emerging Research Areas for N T Butyl 2 Bromo 4 Nitroaniline
Exploration of New Catalytic Transformations Involving the Compound
The functional groups of N-t-Butyl 2-bromo-4-nitroaniline (B50497)—the bromo, nitro, and N-tert-butylamino moieties—offer a rich landscape for exploring novel catalytic transformations. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the aromatic ring, combined with the reactive C-Br bond, makes it a prime candidate for a variety of catalytic processes.
Future research is anticipated to focus on leveraging the bromine atom for various cross-coupling reactions. Methodologies like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings could be employed to forge new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of complex molecules. The steric hindrance provided by the N-tert-butyl group may offer unique selectivity in these transformations, a feature that warrants systematic investigation.
Furthermore, the nitro group is a versatile functional group that can undergo catalytic reduction to an amino group. This transformation would yield a diamino-bromo-tert-butylbenzene derivative, a potentially valuable building block for the synthesis of heterocyclic compounds and polymers. The selective reduction of the nitro group in the presence of the bromo substituent will be a key area of study.
The N-tert-butylamino group itself can also be a site for catalytic C-H activation and functionalization, opening pathways to novel derivatives that would be difficult to access through traditional synthetic routes. The development of catalysts that can selectively target the C-H bonds of the tert-butyl group or the aromatic ring in the presence of other reactive sites is a significant but rewarding challenge.
A recent study on nickel-catalyzed photoredox reactions has highlighted the use of tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand. mit.edursc.org This suggests that the N-tert-butyl moiety within the N-t-Butyl 2-bromo-4-nitroaniline molecule could play an interesting role in modulating catalytic cycles, a hypothesis that could be explored in future studies.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Reactive Site | Potential Products | Research Focus |
| Cross-Coupling (e.g., Suzuki, Heck) | C-Br bond | Biaryls, substituted alkenes/alkynes | Catalyst development, exploring steric effects of the N-t-butyl group |
| Catalytic Reduction | Nitro group | Diamino-bromo-tert-butylbenzene | Selective reduction catalysts |
| C-H Activation/Functionalization | Aromatic C-H, tert-butyl C-H | Novel substituted anilines | Regioselective catalysts |
| Intramolecular Cyclization | Amino and bromo/nitro groups | Heterocyclic compounds | Tandem catalytic reactions |
Advanced Materials Science Applications Beyond Traditional Polymers and Coatings
The unique electronic properties of this compound and its derivatives make them promising candidates for applications in advanced materials science, extending beyond conventional uses.
One of the most promising areas is in the field of organic electronics. Derivatives of the closely related "4-bromo-N-(tert-butyl)-2-nitroaniline" have already been identified for their use as emissive materials in organic light-emitting diodes (OLEDs). nih.gov Future research will likely focus on synthesizing a broader range of derivatives of this compound and systematically evaluating their photophysical properties, such as quantum yield, color purity, and device stability, to optimize their performance in OLEDs.
Furthermore, the related compound 2-bromo-4-nitroaniline has been investigated for its nonlinear optical (NLO) properties. chimia.chncert.nic.in The presence of both electron-donating and electron-withdrawing groups on the aniline (B41778) ring can lead to significant second-order NLO effects. Consequently, this compound and its derivatives are attractive targets for the development of new NLO materials, which have applications in telecommunications, optical computing, and frequency doubling of lasers.
The potential for creating novel dyes and pigments from this compound also exists. The chromophoric nitroaniline core can be chemically modified through reactions at the bromo and amino positions to tune the absorption and emission properties across the visible spectrum. These new colorants could find applications in specialized coatings, inks, and electronic displays.
Targeted Drug Discovery and Development Based on this compound Derivatives
The structural motifs present in this compound are of significant interest in medicinal chemistry, suggesting a promising future for the targeted discovery and development of novel therapeutic agents. While the compound itself is primarily a synthetic intermediate, its derivatives hold potential for biological activity.
Research on related compounds provides a strong rationale for this direction. For instance, analogs of "2-Bromo-6-(mesyl)-4-nitroaniline" are being explored for their potential antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Similarly, the simpler "2-bromo-4-nitroaniline" has been used as a starting material for the synthesis of sulfonamides and benzothiazines, classes of compounds known to exhibit a wide range of biological activities. chimia.ch The target compound is also noted for its use in proteomics research, indicating an interaction with biological molecules. mit.edu
Future research in this area will likely involve the synthesis of libraries of this compound derivatives. By systematically modifying the substituents on the aromatic ring and the N-tert-butyl group, medicinal chemists can explore the structure-activity relationships (SAR) for various biological targets. The bromine atom serves as a convenient handle for introducing diverse chemical functionalities through cross-coupling reactions, allowing for the rapid generation of a wide array of analogs.
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale Based on Related Compounds | Potential Research Approach |
| Oncology | Anticancer properties of related nitroanilines | Synthesis and screening of derivatives against cancer cell lines |
| Infectious Diseases | Antimicrobial and antifungal activity of related compounds | Development of novel antibacterial and antifungal agents |
| Inflammatory Diseases | Anti-inflammatory potential of similar structures | Investigation of inhibitory effects on inflammatory pathways |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and the exploration of this compound and its derivatives is no exception. These computational tools can significantly accelerate the design, synthesis, and characterization of new molecules with desired properties. nih.govmdpi.com
In the context of this compound, AI and ML can be applied in several key areas:
Predictive Modeling for Properties: Machine learning models can be trained on existing data for substituted anilines to predict the physicochemical, electronic, and biological properties of novel this compound derivatives. This can help in prioritizing the synthesis of compounds with the highest potential for specific applications, be it in materials science or drug discovery.
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose efficient and novel synthetic routes to complex derivatives of this compound. researchgate.net By analyzing vast databases of chemical reactions, these tools can identify optimal reaction conditions and starting materials, saving significant time and resources in the laboratory.
De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold. By defining a desired set of properties, these models can generate virtual libraries of compounds for further computational screening and experimental validation.
Reaction Optimization: Machine learning algorithms can be employed to optimize reaction conditions for the synthesis of this compound and its derivatives. By analyzing the effects of various parameters such as temperature, solvent, catalyst, and reaction time, these algorithms can identify the conditions that maximize yield and purity.
The successful application of AI and ML in this field will depend on the availability of high-quality experimental data. Therefore, future research efforts should focus not only on the synthesis and characterization of new compounds but also on the systematic collection and curation of this data in machine-readable formats.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-t-Butyl 2-bromo-4-nitroaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves sequential functionalization of aniline derivatives. Key steps include:
- Halogenation : Bromination at the ortho position using Br₂ or N-bromosuccinimide (NBS) in acidic media (e.g., H₂SO₄) .
- Nitro Group Introduction : Nitration with HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts .
- t-Butyl Protection : Alkylation of the amino group using tert-butyl halides or Mitsunobu conditions. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) critically affect substitution efficiency .
- Optimization Tip: Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel with gradient elution (hexane/ethyl acetate).
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons adjacent to Br and NO₂) .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds between nitro and amino groups, Br⋯π contacts). Crystallize from ethanol/water mixtures to obtain single crystals .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 217.02) .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer: The Br atom acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key parameters:
- Catalyst System : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos in toluene/water .
- Base Selection : K₂CO₃ or Cs₂CO₃ enhances transmetallation efficiency.
- Example: Reaction with phenylboronic acid yields 5-nitro-[1,1'-biphenyl]-2-amine (71% yield, room temperature, 24h) .
Q. What role does the nitro group play in directing electrophilic substitution or redox reactions in this compound?
- Methodological Answer:
- Electrophilic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself. For example, sulfonation occurs at position 5 .
- Redox Reactivity : The nitro group can be reduced to an amine using H₂/Pd-C or Zn/HCl, enabling access to diamino intermediates for polymer synthesis .
Q. How do intermolecular interactions, such as hydrogen bonding, affect the physicochemical properties of this compound in solid-state applications?
- Methodological Answer:
- Hydrogen Bonding : The nitro group forms N–H⋯O bonds (2.20 Å) with adjacent amino groups, creating a planar molecular arrangement that enhances thermal stability .
- Impact on Solubility : Polar solvents (e.g., DMSO) disrupt these interactions, improving solubility for solution-phase reactions.
Key Research Challenges
- Contradiction in Nitration Efficiency : Some studies report higher yields at 0°C , while others suggest −10°C minimizes over-nitration . Resolution requires kinetic studies with in situ IR monitoring.
- Crystallization Variability : Crystallization from ethanol/water may yield polymorphs with differing melting points. Use differential scanning calorimetry (DSC) to characterize phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
